molecular formula C13H22N2O3 B6782167 N-methyl-N-(oxan-4-yl)-7-oxa-4-azaspiro[2.5]octane-4-carboxamide

N-methyl-N-(oxan-4-yl)-7-oxa-4-azaspiro[2.5]octane-4-carboxamide

Cat. No.: B6782167
M. Wt: 254.33 g/mol
InChI Key: BZTVDOUFZZOALY-UHFFFAOYSA-N
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Description

N-methyl-N-(oxan-4-yl)-7-oxa-4-azaspiro[25]octane-4-carboxamide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

N-methyl-N-(oxan-4-yl)-7-oxa-4-azaspiro[2.5]octane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-14(11-2-7-17-8-3-11)12(16)15-6-9-18-10-13(15)4-5-13/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTVDOUFZZOALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)N2CCOCC23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(oxan-4-yl)-7-oxa-4-azaspiro[2.5]octane-4-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing an oxane ring and an azaspiro moiety can be cyclized under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction. This involves reacting the spirocyclic intermediate with a carboxylic acid derivative, such as an acyl chloride or an ester, in the presence of a base like triethylamine.

    N-Methylation: The final step involves the methylation of the nitrogen atom. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents like lithium aluminum hydride or borane can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom. Reagents such as alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of oxane ring-opened products.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-methyl-N-(oxan-4-yl)-7-oxa-4-azaspiro[2.5]octane-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery. Its structure suggests it could interact with various biological targets, making it useful in the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to form stable complexes with biological molecules could enhance its efficacy and specificity.

Industry

In the materials science industry, the compound’s unique structure could be utilized in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-methyl-N-(oxan-4-yl)-7-oxa-4-azaspiro[2.5]octane-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The spirocyclic structure may allow it to fit into specific binding sites, influencing molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(oxan-4-yl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    N-methyl-N-(oxan-4-yl)-7-oxa-4-azaspiro[2.5]octane-4-amine: Similar structure but with an amine group instead of a carboxamide.

    N-methyl-N-(oxan-4-yl)-7-oxa-4-azaspiro[2.5]octane-4-aldehyde: Similar structure but with an aldehyde group instead of a carboxamide.

Uniqueness

N-methyl-N-(oxan-4-yl)-7-oxa-4-azaspiro[2.5]octane-4-carboxamide is unique due to its combination of a spirocyclic core with a carboxamide group, which may confer specific chemical reactivity and biological activity not seen in its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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